3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide
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Overview
Description
3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide typically involves the reaction of 3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Benzohydrazone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide
- 4-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide
- 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
Uniqueness
3-[(2,2,2-Trifluoroethoxy)methyl]benzohydrazide is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and material science.
Properties
Molecular Formula |
C10H11F3N2O2 |
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Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxymethyl)benzohydrazide |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)6-17-5-7-2-1-3-8(4-7)9(16)15-14/h1-4H,5-6,14H2,(H,15,16) |
InChI Key |
QHDRFPINXPASDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COCC(F)(F)F |
Origin of Product |
United States |
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